1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-2-20(18-6-4-3-5-7-18)25(30)29-14-12-28(13-15-29)24-11-9-21(26-27-24)19-8-10-22-23(16-19)32-17-31-22/h3-11,16,20H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXMQILZSCNEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin.
Mode of Action
It’s suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biological Activity
The compound 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its interactions with various biological targets, mechanisms of action, and therapeutic implications.
Structural Overview
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its ability to interact with multiple biological pathways.
- Pyridazine ring : Contributes to the compound's pharmacological properties.
- Piperazine unit : Facilitates interactions with receptors and enzymes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer signaling pathways.
2. Anti-inflammatory Properties
The benzo[d][1,3]dioxole moiety is associated with anti-inflammatory effects. Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Antimicrobial Effects
Compounds in this class have demonstrated antimicrobial properties against various pathogens. The structural features allow for interactions with microbial targets, disrupting their functions.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme inhibition : Compounds similar to this one have been shown to inhibit enzymes critical for tumor growth and survival.
- Receptor modulation : The piperazine component allows for binding to various receptors, affecting signal transduction pathways.
Interaction Studies
Interaction studies using techniques such as molecular docking and in vitro binding assays are essential for understanding how this compound interacts with biological targets. For example, molecular docking studies suggest that the compound can effectively bind to specific receptors involved in disease processes.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights variations in biological activity based on structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains piperazine and fluorophenyl groups | Anticancer |
| Compound B | Similar enone structure with different substituents | Antimicrobial |
| Compound C | Pyridazine-based with additional functional groups | Anti-inflammatory |
This table illustrates how modifications in substituents and structural motifs can lead to different biological outcomes while retaining core functional elements.
Case Studies
Several case studies have investigated the efficacy of similar compounds:
- Study on Anticancer Effects : A recent study found that a derivative of the compound significantly inhibited the growth of breast cancer cells in vitro.
- Anti-inflammatory Research : Another study demonstrated that compounds with the benzo[d][1,3]dioxole moiety reduced pro-inflammatory cytokine production in human cell lines.
- Antimicrobial Activity : Research indicated that a structurally related compound exhibited potent activity against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of benzodioxole-pyridazine-piperazine-phenylbutanone. Below is a comparative analysis with analogous compounds from the evidence:
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine
- Structure : Benzodioxole linked to a piperazine via a methyl group, with a pyrimidine ring.
- Molecular Weight : 335.34 g/mol (C₁₆H₁₇N₅O₂) .
- Key Differences: Replaces pyridazine with pyrimidine and lacks the phenylbutanone group.
- Research Findings: Characterized via single-crystal X-ray diffraction, revealing a planar pyrimidine ring and piperazine chair conformation. No bioactivity data reported .
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Structure: Shares the benzodioxole-pyridazine-piperazine core but substitutes phenylbutanone with a 3-(3,5-dimethylisoxazol-4-yl)propan-1-one group.
- Molecular Weight : 435.5 g/mol (C₂₃H₂₅N₅O₄) .
- Key Differences: The isoxazole-propanone side chain may alter solubility and target selectivity compared to the phenylbutanone variant.
- Research Findings: No explicit bioactivity data, but isoxazole derivatives are often explored for anti-inflammatory or kinase-inhibitory effects.
Arylpiperazine Derivatives with Thiophene Substituents
- Example : 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) .
- Structure : Features a thiophene and trifluoromethylpyridine instead of benzodioxole-pyridazine.
- Molecular Weight : 430.87 g/mol (C₁₈H₁₈ClF₃N₄OS).
- Key Differences : Thiophene and electron-withdrawing groups (Cl, CF₃) may enhance metabolic stability or CNS penetration.
- Research Findings : Arylpiperazines with thiophene are often studied for serotonin receptor modulation .
Pharmacological and Structural Insights
Role of Benzodioxole and Pyridazine
- Benzodioxole : Enhances metabolic stability and lipophilicity, commonly found in CNS-active compounds (e.g., MDMA analogs) .
Piperazine Bridge
- Piperazine improves solubility and serves as a flexible linker, enabling interactions with diverse receptors (e.g., dopamine D₂, serotonin 5-HT₁A) .
Phenylbutanone vs. Propanone/Isoxazole
- Phenylbutanone: Increases steric bulk and hydrophobicity, possibly favoring membrane penetration or protein-binding pockets.
- Isoxazole-Propanone (as in ): Introduces heterocyclic polarity, which may reduce blood-brain barrier permeability but enhance aqueous solubility .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
